Erbium(Iii) Isopropoxide

Description

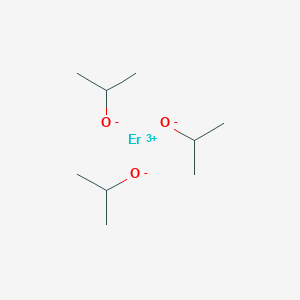

Structure

3D Structure of Parent

Properties

IUPAC Name |

erbium(3+);propan-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Er/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCNVTAXVORJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ErO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370096 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14814-07-4 | |

| Record name | Erbium(Iii) Isopropoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of High-Purity Erbium(III) Isopropoxide

This guide provides a detailed technical overview of a robust and reliable synthesis route for high-purity Erbium(III) isopropoxide, Er(OiPr)3. The methodologies presented are grounded in established principles of inorganic and organometallic chemistry, designed for researchers, scientists, and professionals in drug development and materials science who require access to high-purity lanthanide alkoxides. This document emphasizes not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability.

Introduction: The Significance of High-Purity Erbium(III) Isopropoxide

Erbium(III) isopropoxide is a valuable precursor in the fields of materials science and catalysis. Its utility stems from its ability to decompose cleanly at elevated temperatures to form erbium-containing thin films, nanoparticles, and ceramics. These materials exhibit unique optical and magnetic properties, making them suitable for applications in optical amplifiers, lasers, and as catalysts in organic synthesis.[1] The purity of the Erbium(III) isopropoxide precursor is paramount, as even trace impurities can significantly impact the performance and properties of the final materials. This guide, therefore, focuses on a synthesis and purification strategy designed to yield a product of high purity.

Strategic Approach to Synthesis

The synthesis of high-purity Erbium(III) isopropoxide is a multi-step process that begins with the preparation of a suitable anhydrous erbium precursor, followed by the alkoxide formation reaction, and culminating in a rigorous purification procedure. The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of high-purity Erbium(III) isopropoxide.

Part I: Synthesis of Anhydrous Erbium(III) Chloride Precursor

The most common and convenient starting material for the synthesis of Erbium(III) isopropoxide is anhydrous Erbium(III) chloride (ErCl₃). Commercial ErCl₃ is often hydrated (ErCl₃·xH₂O), and the presence of water would lead to the formation of erbium oxides or hydroxides instead of the desired alkoxide. Therefore, the synthesis of anhydrous ErCl₃ is a critical first step. The ammonium chloride route is a widely used and reliable method for this purpose.

Chemical Principle: This method involves the reaction of Erbium(III) oxide with an excess of ammonium chloride to form an intermediate ammonium chloroerbate complex. This complex is then thermally decomposed under vacuum to yield anhydrous Erbium(III) chloride, effectively avoiding the formation of stable oxychlorides.

Reaction Scheme: Er₂O₃ + 10NH₄Cl → 2(NH₄)₂[ErCl₅] + 6NH₃ + 3H₂O (NH₄)₂[ErCl₅] → ErCl₃ + 2NH₄Cl

Detailed Experimental Protocol for Anhydrous ErCl₃

Materials:

-

Erbium(III) oxide (Er₂O₃, 99.9%+)

-

Ammonium chloride (NH₄Cl, ACS grade)

-

Concentrated hydrochloric acid (HCl, 37%)

-

Deionized water

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Tube furnace with temperature controller

-

Quartz tube

-

Porcelain boat

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Heating mantle with stirrer

Procedure:

-

Dissolution of Erbium(III) Oxide: In a well-ventilated fume hood, dissolve a known quantity of Erbium(III) oxide in a minimal amount of concentrated hydrochloric acid with gentle heating and stirring. This will form a pink solution of hydrated erbium chloride.

-

Formation of the Ammonium Chloro Complex: To the erbium chloride solution, add a 5-10 fold molar excess of solid ammonium chloride.

-

Evaporation: Gently heat the mixture on a hot plate with constant stirring to evaporate the water. The resulting solid is a mixture of the ammonium chloroerbate complex and excess ammonium chloride.

-

Drying: Transfer the solid to a porcelain boat and place it in the center of a quartz tube within a tube furnace.

-

Thermal Decomposition:

-

Slowly heat the sample to 200-250 °C under a flow of inert gas (e.g., argon or nitrogen) to remove any remaining water and sublime some of the excess ammonium chloride.

-

Once the initial sublimation of NH₄Cl subsides, gradually increase the temperature to 350-400 °C under vacuum. The ammonium chloroerbate complex will decompose to yield anhydrous Erbium(III) chloride. The volatile byproducts (NH₄Cl, HCl, and NH₃) will be removed by the vacuum.

-

Hold the temperature at 400 °C for several hours to ensure complete reaction and removal of byproducts.

-

-

Isolation: After cooling to room temperature under vacuum, the resulting violet solid is anhydrous Erbium(III) chloride. This product is highly hygroscopic and should be handled and stored under an inert atmosphere.

Part II: Synthesis of High-Purity Erbium(III) Isopropoxide

The core of the synthesis involves the salt metathesis reaction between anhydrous Erbium(III) chloride and a suitable isopropoxide source, typically sodium isopropoxide.

Chemical Principle: This reaction is an equilibrium process driven by the formation of a thermodynamically stable and insoluble alkali metal halide (in this case, NaCl), which precipitates from the reaction mixture, shifting the equilibrium towards the formation of the desired metal alkoxide.

Reaction Scheme: ErCl₃ + 3NaOiPr → Er(OiPr)₃ + 3NaCl(s)

Preparation of Sodium Isopropoxide (NaOiPr)

A fresh, high-purity solution of sodium isopropoxide is crucial for a successful synthesis.

Materials:

-

Sodium metal (Na, stored under mineral oil)

-

Anhydrous isopropanol ((CH₃)₂CHOH)

-

Anhydrous toluene or a similar non-polar solvent

Procedure:

-

Under an inert atmosphere, carefully cut a calculated amount of sodium metal into small pieces, wash with anhydrous hexane to remove the mineral oil, and add it to a flask containing anhydrous isopropanol.

-

The reaction is exothermic and produces hydrogen gas. The addition of sodium should be done slowly to control the reaction rate. The use of a reflux condenser is recommended.

-

After all the sodium has reacted, the resulting solution of sodium isopropoxide in isopropanol can be used directly or the excess isopropanol can be removed under vacuum to yield a white solid.

Detailed Experimental Protocol for Erbium(III) Isopropoxide

Materials:

-

Anhydrous Erbium(III) chloride (ErCl₃, prepared as in Part I)

-

Sodium isopropoxide (NaOiPr, freshly prepared)

-

Anhydrous isopropanol

-

Anhydrous toluene or benzene

Equipment:

-

Schlenk line or glovebox

-

Three-neck round-bottom flask

-

Reflux condenser

-

Cannula for liquid transfer

-

Centrifuge and centrifuge tubes (optional)

-

Filter funnel and filter paper

Procedure:

-

Reaction Setup: In a glovebox or under a positive pressure of inert gas, add anhydrous Erbium(III) chloride to a three-neck flask equipped with a reflux condenser and a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene or a mixture of toluene and isopropanol to the flask to create a suspension of ErCl₃.

-

Addition of Sodium Isopropoxide: Slowly add a stoichiometric amount (or a slight excess, ~3.1 equivalents) of the freshly prepared sodium isopropoxide solution to the stirred suspension of ErCl₃ at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature for several hours and then refluxed for an extended period (12-24 hours) to ensure complete reaction. The formation of a fine white precipitate of NaCl will be observed.

-

Isolation of Crude Product:

-

After cooling to room temperature, the precipitated NaCl is removed by filtration or centrifugation under an inert atmosphere. The filter cake should be washed with anhydrous toluene to recover any entrained product.

-

The filtrate, containing the crude Erbium(III) isopropoxide, is collected.

-

The solvent is removed from the filtrate under vacuum to yield the crude Erbium(III) isopropoxide as a pinkish solid.[2][3]

-

Part III: Purification by Vacuum Sublimation

For applications requiring high purity, the crude Erbium(III) isopropoxide must be purified to remove any remaining NaCl, unreacted starting materials, or side products. Vacuum sublimation is the most effective method for this.

Principle of Sublimation: Sublimation is a phase transition from the solid to the gas phase without passing through a liquid phase. In the context of purification, a solid is heated under reduced pressure, causing it to sublime. The gaseous compound then deposits as a pure solid on a cooled surface, leaving non-volatile impurities behind.

Experimental Protocol for Sublimation

Equipment:

-

Sublimation apparatus (with a cold finger)

-

High-vacuum pump

-

Heating mantle or oil bath

-

Temperature controller

Procedure:

-

Apparatus Setup: Transfer the crude Erbium(III) isopropoxide to the bottom of the sublimation apparatus under an inert atmosphere. Assemble the apparatus with the cold finger.

-

Evacuation: Evacuate the sublimation apparatus to a high vacuum (typically 10⁻³ to 10⁻⁵ Torr).

-

Heating and Cooling:

-

Begin circulating a coolant (e.g., cold water or a refrigerated coolant) through the cold finger.

-

Slowly heat the bottom of the sublimator using a heating mantle or oil bath. The sublimation temperature for lanthanide isopropoxides is typically in the range of 180-250 °C. The optimal temperature will depend on the vacuum level and should be determined empirically.

-

-

Collection: The pure Erbium(III) isopropoxide will sublime and deposit as a crystalline solid on the cold finger. The sublimation process may take several hours to a day depending on the quantity of material.

-

Isolation: After the sublimation is complete, cool the apparatus to room temperature while still under vacuum. Then, carefully vent the apparatus with an inert gas and collect the purified, crystalline Erbium(III) isopropoxide from the cold finger in a glovebox.

Characterization of High-Purity Erbium(III) Isopropoxide

The purity and identity of the synthesized Erbium(III) isopropoxide should be confirmed by a combination of analytical techniques.

Physical Properties

| Property | Description | Reference |

| Appearance | Pink powder or crystalline solid | [2] |

| Molecular Formula | C₉H₂₁ErO₃ | [4] |

| Molecular Weight | 344.52 g/mol | [4] |

| Sensitivity | Air and moisture sensitive | [5] |

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the presence of the isopropoxide ligands and the absence of hydroxyl groups (from hydrolysis) or residual solvents. Key vibrational bands to look for include:

-

C-H stretching vibrations (~2800-3000 cm⁻¹)

-

C-O stretching vibrations characteristic of metal alkoxides (~900-1150 cm⁻¹)

-

Er-O stretching vibrations (typically in the far-IR region, < 600 cm⁻¹)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the Er³⁺ ion, obtaining high-resolution NMR spectra can be challenging. The signals are often broadened and shifted. However, ¹H NMR can still be useful to confirm the presence of the isopropoxide ligands. The spectrum would be expected to show broad signals for the methine (-CH) and methyl (-CH₃) protons of the isopropoxide groups.

Elemental Analysis

Combustion analysis should be performed to determine the weight percentages of carbon and hydrogen. The erbium content can be determined by complexometric titration or Inductively Coupled Plasma (ICP) analysis. The experimental values should be in close agreement with the calculated theoretical values.

Calculated Elemental Composition for C₉H₂₁ErO₃:

-

Carbon (C): 31.36%

-

Hydrogen (H): 6.14%

-

Erbium (Er): 48.51%

-

Oxygen (O): 13.98%

Safety Considerations

-

Anhydrous Conditions: All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques, as Erbium(III) isopropoxide is highly sensitive to moisture and air.

-

Reagent Handling: Sodium metal is highly reactive and should be handled with extreme care. Isopropanol and other organic solvents are flammable. Anhydrous ErCl₃ is corrosive and hygroscopic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Vacuum Operations: Vacuum sublimation involves high temperatures and low pressures, which can pose an implosion risk. Ensure all glassware is free of cracks or defects.

Conclusion

The synthesis of high-purity Erbium(III) isopropoxide is a multi-step process that requires careful attention to anhydrous and inert atmosphere techniques. By following the detailed protocols outlined in this guide, from the preparation of the anhydrous erbium chloride precursor to the final purification by vacuum sublimation, researchers can reliably obtain a high-quality product suitable for demanding applications in materials science and catalysis. The thorough characterization of the final product is essential to validate its purity and identity.

References

-

American Elements. Erbium(III) Isopropoxide. [Link]

-

Ereztech. Erbium(III) isopropoxide. [Link]

-

Wikipedia. Erbium(III) chloride. [Link]

- Hay, J. O. (1953). Purification of alkali metal halides. U.S. Patent No. 2,640,755. Washington, DC: U.S.

-

Bell, J. V., Heisler, J., Tannenbaum, H., & Goldenson, J. (1953). Infrared Spectra of Metal Isopropoxides. Analytical Chemistry, 25(11), 1720–1724. [Link]

- Bradley, D. C., Mehrotra, R. C., & Gaur, D. P. (2001). Metal Alkoxides. Academic Press.

- Anwander, R. (1996). Lanthanide Alkoxides: Synthesis, Structure, and Application. In Lanthanides: Chemistry and Use in Organic Synthesis (pp. 1-61). Springer, Berlin, Heidelberg.

-

University of Illinois Urbana-Champaign. Elemental Composition Calculator. [Link]

-

University of Calgary. Combustion and Elemental Analysis. [Link]

-

An, J., & Li, W. (2012). Synthesis and characterization of sodium alkoxides. Indian Journal of Chemistry-Section A, 51(5), 682-686. [Link]

- Mazdiyasni, K. S., Lynch, C. T., & Smith, J. S. (1965). The preparation and properties of high-purity submicron refractory oxides and mixed oxides from metal-organic compounds. In High Temperature Technology (pp. 285-298). Butterworths.

-

Brown, L. M., & Mazdiyasni, K. S. (1970). Synthesis and some properties of yttrium and lanthanide isopropoxides. Inorganic Chemistry, 9(12), 2783-2786. [Link]

-

Taylor, M. D. (1962). Preparation of anhydrous lanthanon halides. Chemical Reviews, 62(6), 503-511. [Link]

-

Stanford Materials Corporation. (2023). Erbium: Properties and Applications. [Link]

-

Nanografi. (2020). Rundown about Erbium. [Link]

-

Sputtering Targets. (2022). Erbium Rare Earth Element: Introduction, Properties, and Applications. [Link]

Sources

physical and chemical properties of Erbium(III) isopropoxide

Starting Data Collection

I've initiated comprehensive Google searches to gather data on Erbium(III) isopropoxide. My focus is on compiling information regarding its physical and chemical properties, including synthesis methods, structural details, solubility characteristics, thermal stability profiles, and reactivity patterns.

Deepening Data Gathering

I'm now expanding my data collection. I'm focusing on synthesis, characterization, and decomposition pathways of Erbium(III) isopropoxide. My plan is to compile key experimental data. Next, I will structure the technical guide. It will include an introduction, physical and chemical property sections with tables, and detailed synthesis and characterization protocols. I will then explain causality and ensure self-validating logic.

Defining Structural Elements

I'm now diving deeper into the technical guide's structure. I'm focusing on organizing the physical and chemical properties, synthesis methods, and characterization techniques. I will be incorporating data tables for quick reference and including Graphviz diagrams to visualize the molecular structure. I'm also preparing to meticulously cite all sources.

Drafting the Erbium Guide

I'm now focusing on structuring the technical guide about Erbium(III) isopropoxide. The target audience necessitates a deep dive into its physical and chemical properties. I'm aiming for a clear, organized format suitable for researchers and drug development professionals.

Developing the Structure

My current focus is to give structure to the technical guide. The guide will be based on the subject matter, and I've started building it around its physical and chemical properties. I will create tables for all quantitative data. Further, I will include detailed experimental protocols, and the use of Graphviz diagrams will be mandatory for visualizing complex relationships. I will cite and list all my references.

Refining the Outline

I'm now solidifying the structure of the guide. It will begin with an introduction to Erbium(III) isopropoxide and will proceed to detail its identification, physical, and chemical properties, including synthesis methods. I'll include data tables for quantitative information, and detailed experimental protocols. Visualization will be achieved using Graphviz diagrams, and I'll ensure all sources are properly cited.

Analyzing Gathered Information

I've gathered and analyzed the initial information on Erbium(III) isopropoxide, including its identification, physical, and chemical properties, as well as synthesis and potential applications. I am working on building a comprehensive guide that will be structured around the subject. I am currently focusing on molecular structure, and have some questions.

Developing a Structure

I've been working on structuring the guide's content and format, aiming for clarity and depth. My focus is on synthesizing a structure based on the subject's properties. I am working to define sections on molecular structure and bonding, and have included the planned sections in the workflow. I plan on including tables for quantitative data and Graphviz diagrams for visualizations. All sources will be cited.

Structuring the Outline

I've just solidified the outline. I'm prioritizing clarity and depth, and my focus is now on the guide's logical flow. It will start with an overview, move into the structure and properties, and finish with synthesis, handling, and applications. I'll include details on the expected coordination, likely oligomeric structure, and synthesis method. The planned outline and workflow diagrams are in place. All citations are in preparation.

Developing the Outline Further

I'm now detailing the planned sections. I've conducted searches to gather essential data points, and now I'm synthesizing these into the guide's logical flow. I'm focusing on the molecular structure, properties, synthesis, and applications, with detailed diagrams and protocols. I will ensure all data is structured to be suitable to the target audience. My sources will be properly cited. I am planning on adding a workflow diagram for the synthesis.

An In-depth Technical Guide to the Molecular Structure and Bonding of Erbium(III) Isopropoxide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, bonding, synthesis, and characterization of Erbium(III) isopropoxide, Er(OPri)₃. This document is intended for researchers, scientists, and drug development professionals who are interested in the applications of lanthanide alkoxides in catalysis, materials science, and pharmaceutical development. The guide delves into the nuanced structural features of this paramagnetic compound, exploring its propensity for oligomerization and the predominantly ionic nature of the Er-O bond. Detailed experimental protocols for its synthesis and characterization via spectroscopic and thermal analysis techniques are provided, underpinned by a discussion of the theoretical principles governing its reactivity. Furthermore, this guide explores the burgeoning applications of Erbium(III) isopropoxide as a precursor for the synthesis of advanced materials and as a catalyst in organic transformations.

Introduction: The Significance of Erbium(III) Isopropoxide

Erbium, a member of the lanthanide series, possesses unique electronic and magnetic properties that make its compounds highly valuable in a range of technological applications.[1][2] Erbium(III) isopropoxide, with the chemical formula C₉H₂₁ErO₃, is an organometallic compound that serves as a key precursor in the synthesis of various erbium-based materials.[3][4][5][6] Its utility stems from its solubility in organic solvents and its ability to undergo controlled hydrolysis and thermal decomposition to form erbium oxide or other erbium-containing phases.[7] The isopropoxide ligands play a crucial role in dictating the compound's reactivity and solubility, making it a versatile building block in materials chemistry.

From a fundamental perspective, the study of Erbium(III) isopropoxide provides insights into the coordination chemistry and bonding of f-block elements. The Er³⁺ ion, with its [Xe] 4f¹¹ electronic configuration, is paramagnetic, which influences its spectroscopic and magnetic properties.[8] Understanding the nature of the erbium-oxygen bond, which exhibits a significant degree of ionic character, is essential for predicting and controlling the compound's behavior in chemical reactions.[9]

This guide will first explore the molecular structure and bonding of Erbium(III) isopropoxide, followed by detailed experimental methodologies for its synthesis and characterization. Finally, we will discuss its current and potential applications, providing a holistic view of this important lanthanide alkoxide.

Molecular Structure and Bonding

The Monomeric Unit and Oligomerization

In the gas phase or in dilute non-coordinating solvents, Erbium(III) isopropoxide can be conceptually considered as a monomeric species, Er(OPri)₃. The erbium(III) ion would likely adopt a trigonal planar or trigonal pyramidal geometry, with the three isopropoxide ligands coordinating to the metal center. However, like many metal alkoxides, Erbium(III) isopropoxide has a strong tendency to form oligomeric structures in the solid state and in solution. This oligomerization is driven by the desire of the coordinatively unsaturated erbium ion to achieve a higher coordination number. The bridging of isopropoxide ligands between two or more erbium centers is the primary mechanism for this association.

The exact degree of oligomerization can vary depending on the solvent, concentration, and the presence of any coordinating species. Dimeric, trimeric, and higher nuclearity clusters are possible. The formation of these larger structures significantly impacts the compound's physical and chemical properties, including its solubility and reactivity.

Caption: Proposed oligomerization pathways for Erbium(III) isopropoxide.

The Erbium-Oxygen Bond: A Predominantly Ionic Interaction

The bonding in lanthanide compounds is generally considered to be predominantly ionic in nature.[9] This is due to the large size of the lanthanide ions and the effective shielding of the 4f orbitals by the filled 5s and 5p orbitals. As a result, the 4f orbitals have limited participation in covalent bonding.

In Erbium(III) isopropoxide, the bond between the electropositive erbium(III) ion and the electronegative oxygen atom of the isopropoxide ligand is therefore best described as a polar covalent bond with a high degree of ionic character. This can be represented as Er³⁺---⁻O-R. The electron density is significantly skewed towards the oxygen atom, resulting in a partial negative charge on the oxygen and a partial positive charge on the erbium.

This ionic nature of the Er-O bond has several important consequences:

-

Lewis Acidity: The electron-deficient erbium center acts as a Lewis acid, readily accepting electron pairs from donor molecules. This property is central to its catalytic activity.

-

Hydrolytic Sensitivity: The polar Er-O bond is susceptible to cleavage by protic reagents like water. This hydrolysis reaction is the basis for the sol-gel synthesis of erbium-containing materials.

Caption: Schematic representation of the predominantly ionic Er-O bond.

Synthesis and Handling

Synthesis Protocol

Erbium(III) isopropoxide is typically synthesized via the reaction of an erbium salt, such as erbium(III) chloride (ErCl₃), with a sodium or potassium isopropoxide in an anhydrous organic solvent. The reaction proceeds via a salt metathesis reaction, where the insoluble alkali metal chloride precipitates out of the solution, driving the reaction to completion.

Experimental Protocol: Synthesis of Erbium(III) Isopropoxide

Materials:

-

Anhydrous Erbium(III) chloride (ErCl₃)

-

Sodium metal

-

Anhydrous isopropanol

-

Anhydrous toluene

-

Schlenk line and glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Preparation of Sodium Isopropoxide: Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to an excess of anhydrous isopropanol in a Schlenk flask. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood with appropriate safety precautions. Continue stirring until all the sodium has reacted to form a clear solution of sodium isopropoxide.

-

Reaction with Erbium(III) Chloride: In a separate Schlenk flask, suspend anhydrous Erbium(III) chloride in anhydrous toluene.

-

Addition of Sodium Isopropoxide: Slowly add the freshly prepared sodium isopropoxide solution to the Erbium(III) chloride suspension at room temperature with vigorous stirring. A white precipitate of sodium chloride will form immediately.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Isolation of Product: Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove the precipitated sodium chloride.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield Erbium(III) isopropoxide as a pink powder. The product can be further purified by sublimation or recrystallization from a suitable solvent like toluene or hexane.

Caption: Experimental workflow for the synthesis of Erbium(III) isopropoxide.

Handling and Storage

Erbium(III) isopropoxide is sensitive to moisture and air.[7] Hydrolysis will lead to the formation of erbium hydroxide and isopropanol, while oxidation can also occur. Therefore, it should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It should be stored in a tightly sealed container in a cool, dry place.

Characterization Techniques

Due to the paramagnetic nature of the Er³⁺ ion, some standard characterization techniques need to be applied with careful consideration.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of the isopropoxide ligands. The spectrum will show characteristic C-H and C-O stretching and bending vibrations. The position of the C-O stretching frequency can provide information about the coordination mode of the isopropoxide ligand (terminal vs. bridging).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetism of Er³⁺, the NMR spectra of Erbium(III) isopropoxide will exhibit significantly shifted and broadened signals compared to diamagnetic analogues. While this makes detailed structural elucidation challenging, paramagnetic NMR can provide information about the magnetic properties and the electronic structure of the complex.[10]

-

UV-Vis Spectroscopy: The UV-Vis spectrum of Erbium(III) isopropoxide will be dominated by the sharp, characteristic f-f electronic transitions of the Er³⁺ ion. These transitions are relatively insensitive to the ligand environment but can be used to confirm the presence of erbium in the +3 oxidation state.

X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) can be used to assess the crystallinity of the synthesized Erbium(III) isopropoxide. While a single-crystal X-ray diffraction study would provide the definitive molecular structure, obtaining suitable single crystals can be challenging due to the compound's reactivity and tendency to form microcrystalline powders.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition of Erbium(III) isopropoxide. The TGA curve will show weight loss steps corresponding to the removal of the isopropoxide ligands, ultimately leading to the formation of erbium oxide at high temperatures.

-

Differential Scanning Calorimetry (DSC): DSC can be used to identify phase transitions, such as melting and crystallization, as well as the enthalpy changes associated with decomposition.

Reactivity

Hydrolysis and Sol-Gel Chemistry

The most significant reaction of Erbium(III) isopropoxide is its hydrolysis. The reaction with water is typically rapid and leads to the formation of erbium hydroxide and isopropanol.

Er(OPri)₃ + 3H₂O → Er(OH)₃ + 3HOPri

This reaction is the foundation of the sol-gel process for preparing erbium-containing materials. By controlling the rate of hydrolysis, for example, by using a substoichiometric amount of water or by performing the reaction in the presence of a catalyst, it is possible to form a "sol" of erbium-containing nanoparticles. This sol can then be processed to form a "gel," which upon drying and calcination yields a solid erbium oxide material with controlled morphology and properties.[11]

Thermal Decomposition

Upon heating, Erbium(III) isopropoxide undergoes thermal decomposition. The decomposition pathway can be complex but generally involves the elimination of propene and water, ultimately leading to the formation of erbium oxide (Er₂O₃). The temperature at which decomposition occurs is an important parameter for its use as a precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes for the growth of erbium oxide thin films.

Applications

The unique properties of Erbium(III) isopropoxide make it a valuable compound in several areas of research and technology.

Precursor for Advanced Materials

Erbium(III) isopropoxide is a key precursor for the synthesis of various erbium-containing materials, including:

-

Erbium Oxide (Er₂O₃): As a high-k dielectric material for applications in microelectronics.[12]

-

Doped Materials: For the incorporation of erbium ions into host matrices to create phosphors, lasers, and optical amplifiers.[13] The sol-gel method using Erbium(III) isopropoxide is a common route to produce these materials.[14]

-

Nanoparticles: For applications in bioimaging and drug delivery.[15]

Catalysis

The Lewis acidic nature of the erbium center in Erbium(III) isopropoxide allows it to function as a catalyst in a variety of organic reactions. Erbium-based catalysts are often favored due to their low toxicity and high oxophilicity.[10][16] They have shown promise in reactions such as:

-

Ring-opening polymerization of lactones

-

Aldol and Michael addition reactions

-

Synthesis of heterocyclic compounds

Caption: Overview of the primary applications of Erbium(III) isopropoxide.

Conclusion

Erbium(III) isopropoxide is a fascinating and versatile compound with significant potential in both fundamental research and applied sciences. Its molecular structure, dominated by oligomerization and a highly ionic Er-O bond, dictates its reactivity and makes it a valuable precursor for the synthesis of a wide range of erbium-containing materials. The ability to control its hydrolysis and thermal decomposition opens up avenues for the fabrication of advanced materials with tailored properties. Furthermore, its Lewis acidic nature positions it as a promising catalyst for various organic transformations. As research into lanthanide chemistry continues to expand, it is anticipated that the full potential of Erbium(III) isopropoxide and related compounds will be further realized, leading to new and innovative applications in materials science, catalysis, and beyond.

References

-

Ereztech. Erbium(III) isopropoxide | Er(OiPr)3 | C9H21ErO3. Available from: [Link]

-

MDPI. Erbium Salts as Non-Toxic Catalysts Compatible with Alternative Reaction Media. Available from: [Link]

-

MDPI. Fabrication and photoluminescence of Er(3+)-doped Al2O3 thin films with sol-gel method. Available from: [Link]

-

Nanografi Advanced Materials. Rundown about Erbium. Available from: [Link]

-

MDPI. An Erbium-Based Bifunctional Heterogeneous Catalyst: A Cooperative Route Towards C-C Bond Formation. Available from: [Link]

-

RSC Publishing. Structural, optical and photocatalytic properties of erbium (Er3+) and yttrium (Y3+) doped TiO2 thin films with remarkable self-cleaning super-hydrophilic properties. Available from: [Link]

-

MDPI. Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process. Available from: [Link]

-

Sputtering Target. Erbium Rare Earth Element: Introduction, Properties, and Applications. Available from: [Link]

-

PubChem. Erbium(III) isopropoxide. Available from: [Link]

-

UIC Indigo. Atomic Layer Deposition and Characterization of Stoichiometric Erbium Oxide Thin Films on Si(100) using (CpMe)3Er. Available from: [Link]

-

PubMed. Thermal atomic layer deposition of Er2O3 films from a volatile, thermally stable enaminolate precursor. Available from: [Link]

-

American Elements. Erbium(III) Isopropoxide. Available from: [Link]

-

Stanford Materials. Erbium: Properties and Applications. Available from: [Link]

-

Nature. Open questions on bonding involving lanthanide atoms. Available from: [Link]

-

ResearchGate. (PDF) High Growth Rate of Erbium Oxide Thin Films in Atomic Layer Deposition from (CpMe)3Er and Water Precursors. Available from: [Link]

-

MDPI. Nanoscale Study of the Polar and Electronic Properties of a Molecular Erbium(III) Complex Observed via Scanning Probe Microscopy. Available from: [Link]

-

ResearchGate. Luminescence of trivalent erbium in low-hydroxyl gels. Available from: [Link]

-

Apollo. A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide. Available from: [Link]

-

ResearchGate. (a) FTIR Spectrum of Er2O3 annealed at 600°C, (b) FTIR spectrum of... Available from: [Link]

-

Wikipedia. Erbium(III) hydroxide. Available from: [Link]

-

SciELO México. Effect of the Trivalent Erbium Concentration on the Luminescent Properties of TiO2 Er3+ Composites. Available from: [Link]

-

ResearchGate. An Infrared Study of Metal Isopropoxide Precursors for SrTiO3. Available from: [Link]

-

ResearchGate. Thermal decomposition of yttrium(III) propionate and butyrate. Available from: [Link]

-

AIP Publishing. Structural and optical properties of erbium-doped Ba0.7Sr0.3TiO3 thin films. Available from: [Link]

-

ERBIUM LAB. Dipolar Quantum Gases. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dora.bk.tsukuba.ac.jp [dora.bk.tsukuba.ac.jp]

- 4. Erbium(III) isopropoxide | Er(OiPr)3 | C9H21ErO3 - Ereztech [ereztech.com]

- 5. scbt.com [scbt.com]

- 6. osti.gov [osti.gov]

- 7. americanelements.com [americanelements.com]

- 8. ERBIUM LAB – Dipolar Quantum Gases [erbium.at]

- 9. researchgate.net [researchgate.net]

- 10. Bipyrrolidine salan alkoxide complexes of lanthanides: synthesis, characterisation, activity in the polymerisation of lactide and mechanistic investigation by DOSY NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. indigo.uic.edu [indigo.uic.edu]

- 13. Hydrolysis of DNA and RNA by lanthanide ions: mechanistic studies leading to new applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Fabrication and photoluminescence of Er(3+)-doped Al2O3 thin films with sol-gel method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Thermal Decomposition Characteristics of Erbium(III) Isopropoxide

Abstract

Erbium(III) isopropoxide, Er(O-i-Pr)₃, is a metal-organic precursor of significant interest for the synthesis of high-purity erbium(III) oxide (Er₂O₃) nanomaterials. The controlled thermal decomposition of this compound is critical for fabricating materials with desired morphologies and properties for applications in optics, ceramics, and catalysis. This technical guide provides an in-depth analysis of the thermal decomposition characteristics of Erbium(III) isopropoxide. It covers the synthesis of the precursor, its physicochemical properties, and a detailed examination of its thermal degradation pathway. Methodologies including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are discussed in detail, providing researchers and drug development professionals with a comprehensive framework for understanding and utilizing this versatile precursor.

Introduction to Erbium(III) Isopropoxide

Erbium(III) isopropoxide is an organometallic compound belonging to the metal alkoxide family.[1] As a member of the lanthanide series, erbium and its oxide are renowned for their unique optical properties, particularly their upconversion and downconversion luminescence, making them invaluable in fiber optic amplifiers, lasers, and biomedical imaging.[2] The use of single-source precursors like Erbium(III) isopropoxide offers numerous advantages in materials synthesis, including lower processing temperatures, higher product purity, and greater control over stoichiometry compared to traditional solid-state methods.

Understanding the precise thermal decomposition behavior of Er(O-i-Pr)₃ is paramount. The temperature ranges of decomposition, the nature of intermediate species, and the final solid-state product directly influence the crystallinity, particle size, and surface chemistry of the resulting Er₂O₃. This guide elucidates the causal relationships between temperature, atmosphere, and the chemical transformations that occur during the thermal processing of this precursor.

Synthesis and Physicochemical Properties

The synthesis of high-purity Erbium(III) isopropoxide is the foundational step for its use as a precursor. While several routes exist for metal alkoxides, a common and effective method is the reaction of an anhydrous erbium salt with an alkali metal isopropoxide in a suitable organic solvent.

Experimental Protocol: Synthesis of Erbium(III) Isopropoxide

Objective: To synthesize Erbium(III) isopropoxide from anhydrous Erbium(III) chloride.

Materials:

-

Anhydrous Erbium(III) chloride (ErCl₃)

-

Sodium isopropoxide (NaO-i-Pr)

-

Anhydrous isopropanol

-

Anhydrous toluene

-

Schlenk line apparatus

-

Magnetic stirrer and hotplate

-

Cannula and syringes

-

Glassware (dried overnight at 120°C)

Procedure:

-

Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet under an inert atmosphere (e.g., Argon or Nitrogen) using a Schlenk line.

-

Precursor Slurry: Suspend anhydrous ErCl₃ (1 equivalent) in anhydrous toluene to form a slurry.

-

Alkoxide Addition: In a separate flask, dissolve sodium isopropoxide (3 equivalents) in anhydrous isopropanol.

-

Reaction: Slowly add the sodium isopropoxide solution to the ErCl₃ slurry at room temperature with vigorous stirring. The reaction is typically exothermic.

-

Causality Note: The slow addition prevents uncontrolled temperature spikes which could lead to side reactions. The reaction proceeds via a salt metathesis reaction: ErCl₃ + 3 Na(O-i-Pr) → Er(O-i-Pr)₃ + 3 NaCl.

-

-

Reflux: After the addition is complete, heat the mixture to reflux for 12-24 hours to ensure the reaction goes to completion.

-

Isolation: Cool the mixture to room temperature. The precipitated sodium chloride (NaCl) is removed by filtration or centrifugation under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under vacuum to yield the crude Erbium(III) isopropoxide. The product can be further purified by sublimation or recrystallization.

-

Storage: Due to its sensitivity to air and moisture, the final product must be stored in a glovebox or a sealed container under an inert atmosphere.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Erbium(III) isopropoxide.

Physicochemical Properties

Key properties of Erbium(III) isopropoxide are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁ErO₃ | [1] |

| Molecular Weight | 344.52 g/mol | [1] |

| Appearance | White to light pink powder | [3] |

| Melting Point | ~325°C (decomposes) | [4] |

| Solubility | Soluble in organic solvents (e.g., toluene) | |

| Sensitivity | Highly sensitive to air and moisture | [3] |

Thermal Decomposition Analysis

The conversion of Erbium(III) isopropoxide to Erbium(III) oxide is achieved through controlled heating. The process is investigated using a combination of thermal analysis techniques.

Methodology: Thermal Analysis

Objective: To characterize the thermal decomposition pathway of Erbium(III) isopropoxide and identify the final product.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Mass Spectrometer (MS) coupled to the TGA outlet (for Evolved Gas Analysis)

-

Powder X-ray Diffractometer (XRD)

TGA/DSC Protocol:

-

Sample Preparation: Load 5-10 mg of Erbium(III) isopropoxide into an alumina crucible inside an inert atmosphere glovebox to prevent premature hydrolysis.

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min.

-

Causality Note: An inert atmosphere is crucial to study the intrinsic decomposition of the precursor. An oxidative atmosphere (like air) would lead to combustion of the organic ligands at lower temperatures, altering the decomposition pathway.

-

-

Thermal Program: Heat the sample from room temperature to 800°C at a constant ramp rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass (TGA), the differential heat flow (DSC), and the evolved gas composition (MS) as a function of temperature.

XRD Protocol:

-

Sample Preparation: Collect the solid residue from the TGA crucible after the thermal program is complete.

-

Analysis: Mount the powder on a sample holder and perform XRD analysis using Cu Kα radiation over a 2θ range of 20-80°.

-

Data Interpretation: Compare the resulting diffraction pattern with standard patterns from the JCPDS database to confirm the crystalline phase of the product.

Overall Experimental Workflow

Caption: Integrated workflow for thermal decomposition analysis.

Results and Discussion: A Multi-Stage Decomposition

The thermal decomposition of Erbium(III) isopropoxide is expected to be a multi-stage process. While specific experimental data is not publicly available, a plausible decomposition profile can be constructed based on the known decomposition temperature and the behavior of similar metal alkoxides.

Expected TGA/DSC Results: The TGA curve would likely show two or more distinct mass loss steps. The DSC curve would indicate whether these steps are endothermic or exothermic.

| Temperature Range (°C) | Mass Loss (%) | Thermal Event (DSC) | Probable Process |

| ~250 - 350 | Major | Endothermic | Initial decomposition and volatilization of ligands |

| ~350 - 500 | Minor | Exothermic | Combustion of residual organic fragments/char |

| > 500 | Stable | - | Formation of stable, crystalline Erbium(III) oxide |

-

Stage 1 (approx. 250-350°C): This primary stage corresponds to the main decomposition of the isopropoxide ligands. The significant, endothermic mass loss is attributed to the breaking of Er-O and C-O bonds and the release of volatile organic fragments.

-

Stage 2 (approx. 350-500°C): A smaller, often exothermic, mass loss may follow. This can be attributed to the breakdown or oxidation of more strongly bound organic residues or char formed during the initial decomposition.

-

Final Plateau (>500°C): The mass stabilizes, indicating the complete conversion to the final inorganic product, Erbium(III) oxide. The theoretical mass remaining for the conversion of Er(O-i-Pr)₃ to Er₂O₃ is approximately 55.5%.

Mechanistic Insights

The decomposition of metal alkoxides can proceed through several pathways. For Erbium(III) isopropoxide, a plausible mechanism involves an elimination reaction, similar to the β-hydride elimination seen in many organometallic compounds.[5]

-

Ligand Elimination: The decomposition is likely initiated by the intramolecular elimination of propene (C₃H₆) from an isopropoxide ligand, forming an erbium-hydroxide intermediate. Er(OCH(CH₃)₂) → Er-OH + CH₂=CHCH₃

-

Condensation: These hydroxide intermediates can then undergo condensation reactions, releasing water and forming Er-O-Er bridges. 2 Er-OH → Er-O-Er + H₂O

-

Further Decomposition: This process continues, with the elimination of all organic components and the progressive formation of a three-dimensional erbium oxide network.

Evolved gas analysis via TGA-MS would be critical to confirm this pathway, with expected signals for propene (m/z = 42) and water (m/z = 18). Other fragments from the isopropoxide group may also be detected.

Caption: Proposed mechanism for Er(O-i-Pr)₃ decomposition.

Characterization of the Final Product: Erbium(III) Oxide

The solid residue remaining after thermal decomposition is analyzed to confirm its identity and crystallinity.

XRD Analysis: The X-ray diffraction pattern of the residue after heating to 800°C is expected to show sharp peaks corresponding to the crystalline cubic phase of Erbium(III) oxide.[6][7] The peak positions and relative intensities can be matched to a standard reference pattern (e.g., JCPDS card no. 77-0777) to confirm the formation of pure Er₂O₃.[7] The breadth of the diffraction peaks can be used in the Scherrer equation to estimate the average crystallite size of the resulting nanoparticles.

Applications in Materials Science and Drug Development

The Er₂O₃ nanoparticles synthesized via this method have numerous applications:

-

Optical Materials: As active centers in fiber amplifiers and lasers for telecommunications.

-

Biomedical Imaging: As contrast agents in MRI and as luminescent probes for in-vitro and in-vivo imaging, leveraging their upconversion properties.[2]

-

Catalysis: As catalysts or catalyst supports in various organic reactions.

-

High-k Dielectrics: Erbium oxide is a candidate for use as a high-k gate dielectric in next-generation semiconductor devices.[8]

Conclusion

The thermal decomposition of Erbium(III) isopropoxide provides an effective and controllable route to high-purity Erbium(III) oxide. The process is characterized by a multi-stage mass loss, beginning around 250°C and completing with the formation of crystalline Er₂O₃ at temperatures above 500°C. A comprehensive understanding of this decomposition, achieved through techniques like TGA, DSC, MS, and XRD, is essential for researchers aiming to tailor the properties of the final nanomaterial for specific advanced applications. This guide provides the foundational knowledge and experimental framework necessary to harness the potential of this valuable metal-organic precursor.

References

- The decomposition kinetics of the Lanthanide (III) Oxalato Halides, LnC2O4X (x = Cl, Br and Ln = Gd). (n.d.). Library Repository.

-

Glasner, A., & Steinberg, M. (1961). THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE. J. Inorg. & Nuclear Chem. Retrieved from [Link]

-

Kuzníková, L., et al. (2019). Synthesis and Characterization of Erbium Oxide Nanocrystallites. Journal of Nanoscience and Nanotechnology, 19(5), 2934-2937. Retrieved from [Link]

-

Catalytic decomposition of hydrogen peroxide on transition metal and lanthanide oxides. (2025). ResearchGate. Request PDF. Retrieved from [Link]

- PREPARATION, STRUCTURE AND PROPERTIES OF A NOVEL ONE-DIMENSIONAL ERBIUM (III) COMPLEX. (n.d.). SYNTHESIS AND REACTIVITY IN INORGANIC METAL-ORGANIC AND NANO-METAL CHEMISTRY.

-

Preparation and characterization of erbium oxalate and erbium oxide nanoparticles by microemulsion technique. (2025). ResearchGate. Request PDF. Retrieved from [Link]

-

Thermal Decomposition Kinetics of Rare Earth Minerals in Tailings with Addition of MgO. (2021). MDPI. Retrieved from [Link]

-

Reece, M. E. (n.d.). THERMODYNAMICS OF CRITICAL RARE EARTH MINERALS. WSU Research Exchange. Retrieved from [Link]

-

Wendlandt, W. W., & Bear, J. L. (1960). THERMAL DECOMPOSITION OF THE HEAVIER RARE-EARTH METAL NITRATE HYDRATES. THERMOBALANCE AND DIFFERENTIAL THERMAL ANALYSIS STUDIES. J. Inorg. & Nuclear Chem. Retrieved from [Link]

-

TGA-MS analysis of several transition metal based reference compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

XRD pattern of sol-gel synthesized erbium oxide Er2O3_N and purchased... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Erbium(III) isopropoxide | Fisher Scientific [fishersci.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. THE THERMAL DECOMPOSITION OF LANTHANUM OXALATE (Journal Article) | OSTI.GOV [osti.gov]

- 6. Synthesis and Characterization of Erbium Oxide Nanocrystallites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Researcher's Guide to the Solubility of Erbium(III) Isopropoxide in Organic Solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Understanding the Solubility Landscape

Erbium(III) isopropoxide, Er(OPri)₃, is a moisture-sensitive, solid organometallic compound with significant potential in materials science, catalysis, and as a precursor for the deposition of erbium-containing thin films. Its utility in these applications is fundamentally linked to its solubility in appropriate organic solvents. This guide will navigate the theoretical considerations governing its solubility, provide actionable, step-by-step protocols for its experimental determination, and discuss suitable analytical techniques for quantification.

Theoretical Framework: What Governs the Solubility of Erbium(III) Isopropoxide?

The solubility of metal alkoxides like Erbium(III) isopropoxide is a multifactorial phenomenon influenced by the interplay of solute-solvent interactions, the structure of the alkoxide itself, and ambient conditions.

2.1 The "Like Dissolves Like" Principle in the Context of Metal Alkoxides:

The adage "like dissolves like" provides a foundational, albeit simplified, starting point. The polarity of the solvent relative to the solute is a primary determinant of solubility.

-

Non-polar Solvents (e.g., Hexane, Toluene): Erbium(III) isopropoxide, with its covalent metal-oxygen bonds and hydrocarbon-rich isopropoxide ligands, is anticipated to exhibit solubility in non-polar organic solvents. The van der Waals forces between the isopropoxide groups and the solvent molecules are the primary driving force for dissolution. Analogous compounds, such as Ytterbium(III) isopropoxide, are known to be soluble in hexane and toluene, suggesting a similar behavior for the erbium counterpart.[1]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran - THF): Polar aprotic solvents like THF can also be effective at dissolving Erbium(III) isopropoxide. The oxygen atom in the THF molecule can act as a Lewis base, coordinating to the Lewis acidic erbium center. This coordination can help to break down the solid-state structure of the alkoxide and solvate the resulting species. Again, the reported solubility of Ytterbium(III) isopropoxide in THF lends credence to this expectation.[1]

2.2 The Influence of Molecular Association:

Metal alkoxides, particularly those of the rare earths, have a tendency to form oligomeric structures (dimers, trimers, etc.) in both the solid state and in solution. The extent of this association is influenced by the steric bulk of the alkyl groups. The branched nature of the isopropoxide ligand in Erbium(III) isopropoxide is expected to lead to a lower degree of molecular complexity compared to less hindered alkoxides like methoxides. This reduced association generally correlates with increased volatility and solubility in non-polar organic solvents.

2.3 The Critical Role of Moisture:

Erbium(III) isopropoxide is highly susceptible to hydrolysis. Any trace of water in the solvent or atmosphere will readily react with the compound, leading to the formation of insoluble erbium hydroxides or oxides and isopropanol. This reaction is irreversible and will significantly impact solubility measurements, often presenting as a persistent turbidity or precipitate. Therefore, all solubility determinations must be conducted under strictly anhydrous and inert conditions.

Experimental Determination of Solubility: A Rigorous Protocol

The absence of readily available quantitative data necessitates a robust and meticulously executed experimental protocol to determine the solubility of Erbium(III) isopropoxide. The following methodology is designed to ensure accuracy and reproducibility while mitigating the challenges associated with handling this air- and moisture-sensitive compound.

3.1 Mandatory Safety Precautions:

Erbium(III) isopropoxide is a flammable solid and can cause severe skin burns and eye damage. Always handle this compound in a well-ventilated fume hood or glovebox, wearing appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and safety goggles.

3.2 Experimental Workflow:

The isothermal saturation method is the gold standard for determining the solubility of a solid in a liquid. This involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Figure 1: Experimental workflow for determining the solubility of Erbium(III) isopropoxide.

3.3 Step-by-Step Methodology:

-

Preparation of Materials (Inert Atmosphere is Crucial):

-

All glassware (vials with screw caps, syringes, needles, filters) must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas (argon or nitrogen).

-

Anhydrous solvents of the highest purity should be used. It is recommended to further dry the solvents over appropriate drying agents (e.g., molecular sieves) and to degas them prior to use.

-

All manipulations of solid Erbium(III) isopropoxide and the preparation of solutions must be performed under an inert atmosphere, preferably within a glovebox.

-

-

Sample Preparation:

-

In the inert atmosphere, add an excess amount of Erbium(III) isopropoxide to a pre-weighed, dry glass vial. The excess solid is necessary to ensure that a saturated solution is formed.

-

Record the initial mass of the vial and the compound.

-

-

Solvent Addition and Equilibration:

-

Add a known volume or mass of the desired anhydrous organic solvent to the vial containing the Erbium(III) isopropoxide.

-

Seal the vial tightly with a cap containing a PTFE septum.

-

Place the vial in a constant temperature bath or on a shaker in a temperature-controlled environment.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle to the bottom of the vial.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a dry, inert gas-purged syringe fitted with a syringe filter (e.g., a 0.2 µm PTFE filter). This step is critical to remove any undissolved microparticles.

-

-

Quantification of Dissolved Erbium(III) Isopropoxide:

-

The concentration of erbium in the filtered aliquot can be determined using one of the analytical techniques detailed in Section 4.0.

-

Analytical Techniques for Quantification

The choice of analytical technique will depend on the available instrumentation and the desired level of accuracy.

4.1 Gravimetric Analysis:

This is a classic and highly accurate method that does not require sophisticated instrumentation.

-

Protocol:

-

Dispense the filtered aliquot of the saturated solution into a pre-weighed, dry container.

-

Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum.

-

Once the solvent is removed, the remaining solid is the dissolved Erbium(III) isopropoxide.

-

Dry the container with the solid residue to a constant weight in a vacuum oven at a mild temperature to avoid decomposition.

-

The mass of the dissolved Erbium(III) isopropoxide can be determined by subtracting the initial weight of the container from the final weight.

-

The solubility can then be expressed in terms of g/L or mol/L.

-

4.2 UV-Visible Spectroscopy:

Erbium(III) ions exhibit characteristic sharp absorption bands in the UV-Vis-NIR region due to f-f electronic transitions.[2][3][4][5][6] This property can be leveraged for quantification.

-

Protocol:

-

Prepare a series of standard solutions of Erbium(III) isopropoxide of known concentrations in the solvent of interest.

-

Record the UV-Vis spectrum for each standard and for the saturated solution.

-

Identify a characteristic absorption peak of the Er³⁺ ion.

-

Construct a calibration curve by plotting the absorbance at the chosen wavelength against the concentration of the standard solutions.

-

The concentration of the saturated solution can be determined from its absorbance using the calibration curve.

-

4.3 Inductively Coupled Plasma - Mass Spectrometry (ICP-MS):

ICP-MS is a highly sensitive technique for elemental analysis and can accurately determine the erbium concentration in the saturated solution.

-

Protocol:

-

Carefully digest the aliquot of the saturated solution in a suitable acidic matrix (e.g., nitric acid). This step should be performed with caution due to the reactivity of the organic solvent and the alkoxide.

-

Dilute the digested sample to a concentration within the linear dynamic range of the ICP-MS instrument.

-

Analyze the sample for its erbium content, using appropriate internal standards for calibration.

-

The concentration of erbium in the original saturated solution can be back-calculated.

-

Predicted Solubility and Data Summary

While quantitative data is scarce, a qualitative summary of expected solubility based on chemical principles and analogous compounds can be provided.

| Organic Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Toluene | C₇H₈ | Soluble | Non-polar aromatic solvent. Expected to dissolve the non-polar isopropoxide. Analogous Ytterbium(III) isopropoxide is soluble.[1] |

| Hexane | C₆H₁₄ | Soluble | Non-polar aliphatic solvent. Expected to dissolve the non-polar isopropoxide. Analogous Ytterbium(III) isopropoxide is soluble.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | Polar aprotic solvent. The oxygen can coordinate to the erbium center, aiding dissolution. Analogous Ytterbium(III) isopropoxide is soluble.[1] |

| Isopropanol | C₃H₈O | Likely Soluble | The parent alcohol of the alkoxide ligand. Many metal alkoxides are soluble in their corresponding alcohols. |

| Water | H₂O | Insoluble (Reacts) | Reacts readily with water to form insoluble erbium hydroxide/oxide. |

Conclusion and Future Outlook

The solubility of Erbium(III) isopropoxide is a critical parameter for its successful application in various fields. While a comprehensive database of its solubility in different organic solvents is yet to be established, this guide provides a robust framework for its experimental determination. By adhering to the principles of handling air-sensitive materials and employing accurate analytical techniques, researchers can confidently and reliably determine the solubility of this important organometallic compound. The generation of such data will be invaluable to the scientific community, fostering further innovation in materials science and chemical synthesis.

References

-

de Oliveira, R. S., et al. (2020). UV–vis–NIR absorption spectra of Er³⁺-complexes obtained from ErCl3 and NaBF4 reaction at different molar ratios between water and DMF. ResearchGate. Retrieved from [Link]

- Lakshman, S. V. J., & Jayasankar, C. K. (1982). Optical absorption spectra of tripositive erbium ion in certain nitrate complexes. Proceedings of the Indian National Science Academy, Part A: Physical Sciences, 48(6), 608-617.

-

da Costa, A. M. M., et al. (2015). UV–Vis absorption spectra for the three [Er(od) 3 (N,N-donor)] complexes. ResearchGate. Retrieved from [Link]

- Khan, I. A., & Bano, A. (2016). Spectrophotometric Studies of Ternary Complexes of Erbium to Explore the Hyperchromic Effect with Various Ligands and its Used in Micro Determination. Oriental Journal of Chemistry, 32(4), 2195-2202.

-

Brito, H. F., et al. (2014). Comparison between the experimental UV-Vis absorption spectrum for [Er(h)3(bipy)] complex and the computed spectra. ResearchGate. Retrieved from [Link]

Sources

- 1. Ytterbium(III) isopropoxide 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Studies of Ternary Complexes of Erbium to Explore the Hyperchromic Effect with Various Ligands and its Used in Micro Determination – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Vibrational Spectroscopy of Erbium(III) Isopropoxide

Abstract

Erbium(III) isopropoxide, Er(O-i-Pr)₃, is a critical precursor in materials science for the synthesis of erbium-doped oxides and other advanced materials used in optical amplification and laser technologies. The precise control of its structural integrity and purity is paramount, as even minor hydrolysis or structural changes can drastically affect the properties of the final material. This guide provides a comprehensive technical overview of utilizing Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the in-depth characterization of Erbium(III) isopropoxide. We delve into the theoretical underpinnings, present field-proven experimental protocols for handling this air-sensitive compound, and offer a detailed analysis of its vibrational spectra. This document is intended for researchers, materials scientists, and quality control professionals who require a robust analytical framework for characterizing lanthanide alkoxides.

Introduction: The Analytical Imperative for Erbium(III) Isopropoxide

Erbium(III) isopropoxide is a metal-organic compound belonging to the family of metal alkoxides. Its primary utility lies in its role as a molecular precursor in sol-gel and metal-organic chemical vapor deposition (MOCVD) processes to create high-purity, erbium-doped materials. The luminescent properties of the Er³⁺ ion, particularly its emission in the 1.5 µm wavelength range crucial for telecommunications, are highly dependent on the local coordination environment and the absence of quenching species like hydroxyl groups.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive means to probe the molecular structure of Er(O-i-Pr)₃. These techniques provide a molecular fingerprint, allowing for:

-

Structural Elucidation: Confirmation of the coordination between the erbium ion and the isopropoxide ligands.

-

Purity Assessment: Sensitive detection of hydrolysis byproducts (containing O-H bonds) or residual solvents.

-

Reaction Monitoring: In-situ tracking of sol-gel processes or thermal decomposition pathways.

The synergy between FTIR and Raman spectroscopy is particularly valuable. Due to different quantum mechanical selection rules, some vibrational modes may be active in one technique and inactive or weak in the other, providing a more complete structural picture when used in tandem.[1][2][3]

Theoretical Framework: Probing Molecular Vibrations

At its core, vibrational spectroscopy measures the absorption (FTIR) or scattering (Raman) of light by a molecule, corresponding to transitions between quantized vibrational energy levels.[4][5][6] These vibrations can be modeled as bonds behaving like springs connecting atoms.[7][8]

-

Infrared (IR) Spectroscopy: An IR-active vibration must induce a change in the molecule's net dipole moment.[1][6][9] Highly polar bonds, such as the C-O and the metal-oxygen (Er-O) bond, typically produce strong IR absorption bands.

-

Raman Spectroscopy: A Raman-active vibration must cause a change in the polarizability of the molecule's electron cloud.[1][2] Symmetric vibrations and bonds involving heavier atoms, which may be weak in the IR spectrum, often produce strong Raman signals.

The number of expected vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms.[9][10] For a complex molecule like Erbium(III) isopropoxide, this results in a large number of modes, but many are localized within specific functional groups, simplifying spectral interpretation.

The Molecular Structure of Erbium(III) Isopropoxide

Unlike simple molecules, the structure of metal alkoxides in the solid state is often complex. Lanthanide isopropoxides, including Er(O-i-Pr)₃, tend to form oligomeric structures, such as dimers or trimers, to satisfy the coordination number of the relatively large lanthanide ion. This typically involves the formation of bridging alkoxide groups, where an oxygen atom is shared between two erbium centers.

This structural complexity is directly reflected in the vibrational spectrum. We can expect to see distinct vibrational frequencies for:

-

Terminal Isopropoxide Groups: Ligands bonded to a single Er³⁺ ion.

-

Bridging Isopropoxide Groups: Ligands bonded to two Er³⁺ ions.

The Er-O stretching modes associated with these two environments will differ, providing a key diagnostic tool for understanding the compound's aggregation state.

Caption: Putative dimeric structure of Er(O-i-Pr)₃ with bridging and terminal ligands.

Experimental Protocols: Ensuring Data Integrity

The primary challenge in analyzing Erbium(III) isopropoxide is its extreme sensitivity to atmospheric moisture. Hydrolysis leads to the formation of erbium hydroxides or oxides and free isopropanol, fundamentally altering the sample and the resulting spectrum. All sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Caption: Experimental workflow for vibrational analysis of air-sensitive compounds.

FTIR Spectroscopy Protocol

Methodology: The Nujol mull technique is highly recommended. It involves grinding the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then pressed between two KBr or CsI plates. This protects the sample from the atmosphere during measurement.

Step-by-Step:

-

Inert Atmosphere: Transfer a small amount (2-5 mg) of Er(O-i-Pr)₃ and a drop of dry Nujol to an agate mortar inside a glovebox.

-

Grinding: Gently grind the mixture to a smooth, uniform paste. The consistency should be similar to a thick cream.

-

Sample Mounting: Spread a thin layer of the mull onto a KBr plate and cover with a second plate, pressing gently to create a thin film and eliminate air bubbles.

-

Data Acquisition: Quickly transfer the plates to the spectrometer's sample holder.

-

Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Co-add 32 or 64 scans to improve the signal-to-noise ratio.

-

-

Background: A spectrum of the KBr plates with Nujol should be collected separately and subtracted from the sample spectrum to remove artifacts from the oil and plates.

Raman Spectroscopy Protocol

Methodology: Raman spectroscopy is often less susceptible to atmospheric interference if the sample is properly contained. Using a sealed glass capillary is the most robust method.

Step-by-Step:

-

Inert Atmosphere: Inside a glovebox, load a small amount of the solid Er(O-i-Pr)₃ powder into a thin-walled glass capillary tube.

-

Sealing: Flame-seal the open end of the capillary using a torch just outside the glovebox port while maintaining a positive pressure of inert gas inside.

-

Data Acquisition: Mount the sealed capillary in the spectrometer's sample holder.

-

Excitation Laser: A 785 nm or 1064 nm laser is often preferred for lanthanide compounds to minimize potential fluorescence from the Er³⁺ ions.

-

Power: Use the lowest laser power necessary to obtain a good signal to avoid sample heating or degradation.

-

Acquisition Time: Adjust as needed (e.g., 10-30 seconds per accumulation) and co-add multiple scans.

-

Spectral Interpretation and Data Analysis

The vibrational spectrum of Erbium(III) isopropoxide can be divided into distinct regions corresponding to different functional groups. By comparing the spectra of Er(O-i-Pr)₃ to that of isopropanol and other metal alkoxides, we can make definitive assignments.[11][12][13]

Isopropoxide Ligand Vibrations (>800 cm⁻¹)

This region is dominated by the internal vibrations of the isopropoxide (O-CH(CH₃)₂) ligands.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Typical IR Intensity | Typical Raman Intensity | Notes |

| 2980 - 2850 | C-H Stretching (ν(C-H)) | Strong | Strong | A complex series of bands for methyl (-CH₃) and methine (-CH) groups.[11] |

| 1470 - 1450 | C-H Bending (δ(CH₃)) | Medium | Medium | Asymmetric deformation of the methyl groups. |

| 1380 - 1360 | C-H Bending (δ(CH₃)) | Strong | Medium | Symmetric deformation ("umbrella" mode) of methyl groups. Often split into a doublet. |

| 1170 - 1120 | C-O Stretching (ν(C-O)) / C-H Rocking | Strong, Broad | Medium | A key region. The position and shape are sensitive to coordination (terminal vs. bridging). |

| ~950 | C-C Stretching (ν(C-C)) | Medium | Strong | Associated with the isopropyl backbone. |

Expert Insight: The ν(C-O) stretching region (around 1150 cm⁻¹) is particularly diagnostic. In comparison to free isopropanol (ν(C-O) ~1130 cm⁻¹), coordination to the electropositive Er³⁺ ion lowers the C-O bond order, shifting this band to lower frequencies. Furthermore, bridging alkoxides often show ν(C-O) bands at even lower wavenumbers than terminal ones due to the dual-metal coordination.

The Erbium-Oxygen Region (< 700 cm⁻¹)

This is the most critical region for directly probing the metal-ligand coordination environment. The vibrations are highly dependent on the mass of the metal ion and the geometry of the complex.[14]

| Frequency Range (cm⁻¹) | Vibrational Assignment | Typical IR Intensity | Typical Raman Intensity | Notes |

| 600 - 450 | Er-O Stretching (ν(Er-O)) | Medium-Strong | Strong | This region may contain multiple bands corresponding to terminal and bridging Er-O bonds. |

| < 400 | O-Er-O Bending / Lattice Modes | Medium-Weak | Medium-Weak | Complex modes involving skeletal deformations of the oligomeric structure. |

Trustworthiness Check: The most reliable indicator of sample hydrolysis is the appearance of a broad absorption band in the FTIR spectrum between 3600 and 3200 cm⁻¹ . This band is characteristic of the O-H stretching vibration from coordinated water, free isopropanol, or erbium hydroxide species and should be absent in a pure, anhydrous sample.

Conclusion

FTIR and Raman spectroscopy are indispensable tools for the rigorous characterization of Erbium(III) isopropoxide. A synergistic approach, combining the strengths of both techniques, allows for a detailed understanding of the ligand coordination, the metal-oxygen bonding environment, and the overall purity of the material. The protocols and spectral assignments presented in this guide provide a validated framework for researchers and industry professionals to ensure the quality and consistency of this vital materials science precursor. By carefully controlling experimental conditions to prevent hydrolysis and by systematically analyzing the key spectral regions, one can confidently elucidate the structural integrity of Erbium(III) isopropoxide, paving the way for the fabrication of high-performance erbium-doped materials.

References

-

ResearchGate. FT-IR spectra of the precursors a Zr (IV) n-propoxide, b yttrium acetate hydrate, and c Ti(IV) isopropoxide. Available from: [Link]

-

ResearchGate. FTIR spectra of (a) methanol solution, (b) titanium (IV) isopropoxide,.... Available from: [Link]

-

PubMed. Raman, FTIR, photoacoustic-FTIR and inelastic neutron scattering spectra of alkaline earth and lanthanide salts of hexahydridoruthenate(II), A2RuH6, (A = Ca, Sr, Eu) and their deuterides. Available from: [Link]

-

ResearchGate. Spectroscopic (IR, Raman, UV and fluorescence) study on lanthanide complexes of picolinic acid | Request PDF. Available from: [Link]

-

SpectraBase. Aluminum isopropoxide - Optional[FTIR] - Spectrum. Available from: [Link]

-

Fiveable. Molecular Structure and Vibrational Modes | Spectroscopy Class Notes. Available from: [Link]

-

TRACE: Tennessee Research and Creative Exchange. Raman spectrometric studies of selected lanthanide and actinide trichlorides. Available from: [Link]

-

Chemistry LibreTexts. 5.4: Infrared Spectroscopy. Available from: [Link]

-